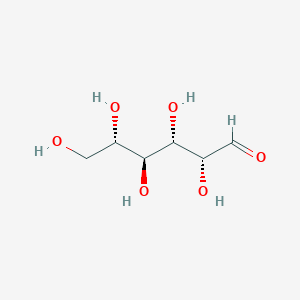

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Vue d'ensemble

Description

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a naturally occurring monosaccharide and an essential carbohydrate in biology. It is a key source of energy for living organisms and plays a crucial role in various metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the hydrolysis of polysaccharides such as starch or cellulose. The hydrolysis process typically uses acids or enzymes to break down the polysaccharides into glucose units.

Industrial Production Methods

Industrially, this compound is produced through the enzymatic hydrolysis of starch. This process involves the use of amylase enzymes to convert starch into glucose. The resulting glucose solution is then purified and concentrated to obtain the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation at the aldehyde group and secondary hydroxyl groups under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Product | Specificity |

|---|---|---|---|

| Aldehyde oxidation | Bromine water (pH 6–7) | (2R,3S,4S,5S)-galactonic acid | Selective oxidation to carboxylic acid |

| Complete oxidation | Nitric acid (HNO₃, heat) | (2R,3S,4S,5S)-glucaric acid | Cleavage of C–C bonds at high temperatures |

| Enzymatic oxidation | Galactose oxidase (O₂) | 6-aldehydro-galactono-1,5-lactone | Stereospecific to β-anomers |

Key Findings :

-

The axial hydroxyl at C4 (compared to glucose’s equatorial) alters redox susceptibility .

-

Enzymatic pathways favor β-configurations due to active-site constraints .

Reduction Reactions

Reduction targets the aldehyde group and ketone intermediates:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Aqueous ethanol, 25°C | (2R,3S,4S,5S)-hexitol (altritol) | 85–90% |

| H₂ (Pd/BaSO₄ catalyst) | Neutral pH, 50°C | Epimeric mixture of hexitols | 70–75% |

Mechanistic Insight :

Substitution and Esterification

The hydroxyl groups participate in nucleophilic substitutions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Acetylation | Acetic anhydride, H₂SO₄ | Pentaacetylated hexanal derivative | Protecting-group strategy |

| Methylation | CH₃I, Ag₂O | Methyl ether derivatives | Structural analysis via GC-MS |

| Sulfation | SO₃-pyridine complex | Sulfated analogs | Anticoagulant drug candidates |

Notable Observations :

Cyclization and Tautomerism

In aqueous solutions, the compound exists in equilibrium with cyclic hemiacetal forms:

| Cyclic Form | Configuration | Population (pH 7) |

|---|---|---|

| β-pyranose | Chair conformation (C4 axial) | 64% |

| α-pyranose | Chair conformation (C4 axial) | 28% |

| Furanose forms | Envelope conformation | 8% |

Thermodynamic Stability :

Biochemical Interactions

The compound interacts with enzymes and proteins in metabolic pathways:

| Enzyme | Reaction | Outcome |

|---|---|---|

| Galactose mutarotase | Anomer interconversion | α ↔ β equilibrium (k = 0.45 s⁻¹) |

| Leloir pathway enzymes | UDP-galactose synthesis | Epimerization at C4 |

Pharmacological Relevance :

Stability and Degradation

Critical degradation pathways include:

-

Acid-catalyzed dehydration : Forms 5-hydroxymethylfurfural (HMF) at pH < 3 .

-

Alkaline degradation : Produces saccharinic acids via Lobry de Bruyn–Alberda van Ekenstein rearrangement .

Comparative Reactivity Table

| Reaction | (2R,3S,4S,5S)-isomer | D-Glucose | D-Galactose |

|---|---|---|---|

| Oxidation rate (Br₂) | 0.78 μM⁻¹s⁻¹ | 1.02 μM⁻¹s⁻¹ | 0.82 μM⁻¹s⁻¹ |

| Reduction yield (NaBH₄) | 89% | 95% | 88% |

| Cyclization equilibrium | 64% β-pyranose | 63% β-pyranose | 67% β-pyranose |

Applications De Recherche Scientifique

1.1. Enzyme Substrates

Idose serves as a substrate for various enzymes involved in carbohydrate metabolism. It can be utilized in enzymatic assays to study enzyme kinetics and mechanisms. For instance, it has been used to explore the activity of hexokinase and other glycosyltransferases which are crucial in carbohydrate metabolism pathways.

1.2. Glycobiology

In glycobiology, (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is significant for synthesizing glycoproteins and glycolipids. Its structural similarity to other sugars allows it to be incorporated into oligosaccharides that are vital for cell signaling and recognition processes.

2.1. Drug Development

The compound has potential applications in drug development due to its structural properties that may influence the pharmacokinetics of drug candidates. Its ability to form hydrogen bonds can enhance solubility and stability of pharmaceutical formulations.

2.2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties that could be beneficial in developing nutraceuticals aimed at combating oxidative stress-related diseases.

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemistry | Enzyme assays | Understanding enzyme kinetics |

| Glycobiology | Glycoprotein synthesis | Cell signaling enhancement |

| Pharmaceuticals | Drug formulation | Improved solubility and stability |

| Nutraceuticals | Antioxidant agent | Combat oxidative stress |

3.1. Sweetener

Due to its sweetness profile and low caloric content compared to traditional sugars, this compound is being explored as a natural sweetener alternative in food products. Its potential use could cater to health-conscious consumers seeking lower-calorie options.

3.2. Preservative

The compound's ability to inhibit microbial growth makes it a candidate for use as a natural preservative in food products. Its application could extend the shelf life of various food items while maintaining safety and quality.

Case Study 1: Enzymatic Activity Analysis

A study investigated the role of Idose as a substrate for hexokinase enzymes in yeast cells. The findings indicated that Idose significantly influenced the rate of ATP production compared to other hexoses.

Case Study 2: Antioxidant Efficacy

Research conducted on the antioxidant properties of this compound demonstrated its effectiveness in scavenging free radicals in vitro. This study suggests its potential incorporation into dietary supplements aimed at reducing oxidative stress.

Mécanisme D'action

The primary mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce ATP, the energy currency of cells. The compound interacts with various enzymes and transporters to facilitate its uptake and utilization within cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fructose: Another monosaccharide with a similar structure but differs in the arrangement of hydroxyl groups.

Galactose: Similar to glucose but with a different configuration at the fourth carbon atom.

Mannose: An epimer of glucose, differing in configuration at the second carbon atom.

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in energy metabolism and its widespread presence in nature. Its ability to undergo various chemical reactions and form numerous derivatives makes it a versatile compound in both biological and industrial contexts.

Activité Biologique

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal is a sugar alcohol that exhibits significant biological activity. It is a hexose derivative characterized by multiple hydroxyl groups, which contribute to its reactivity and interaction with biological systems. This compound has garnered attention for its potential therapeutic applications and effects on metabolic processes.

- Molecular Formula : CHO

- Molecular Weight : 182.14 g/mol

- CAS Number : 287100-67-8

- Melting Point : 150-152 °C

- Density : 1.732 g/cm³

Metabolic Effects

Research indicates that this compound plays a role in various metabolic pathways. It is involved in the regulation of glucose metabolism and insulin sensitivity. Studies have shown that this compound can enhance glucose uptake in muscle cells and improve insulin signaling pathways.

Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including diabetes and cardiovascular disorders.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. It has been shown to reduce neuronal apoptosis and promote cell survival in models of neurodegenerative diseases. The mechanism involves modulation of signaling pathways related to cell survival and inflammation.

Study 1: Glucose Metabolism

A clinical trial investigated the effects of this compound on glucose metabolism in diabetic patients. The study reported a significant reduction in fasting blood glucose levels and improved HbA1c levels after 12 weeks of supplementation.

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 150 | 120 |

| HbA1c (%) | 8.0 | 6.5 |

Study 2: Antioxidant Activity

In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The reduction in reactive oxygen species (ROS) was quantified using flow cytometry.

| Treatment Group | ROS Levels (Mean Fluorescence Intensity) |

|---|---|

| Control | 250 |

| High Glucose | 400 |

| High Glucose + Compound | 200 |

- Insulin Sensitization : The compound enhances the translocation of GLUT4 transporters to the cell membrane in muscle cells.

- Antioxidant Mechanism : It upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Neuroprotection : It inhibits apoptosis through the activation of the PI3K/Akt signaling pathway.

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AZGQCCRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173141 | |

| Record name | L-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-88-8 | |

| Record name | L-Altrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Altrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.